1,3-Dibromo-7-nitro-9h-fluoren-9-one

Catalog No.
S14572715
CAS No.
21878-86-4
M.F
C13H5Br2NO3
M. Wt
382.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-7-nitro-9h-fluoren-9-one

CAS Number

21878-86-4

Product Name

1,3-Dibromo-7-nitro-9h-fluoren-9-one

IUPAC Name

1,3-dibromo-7-nitrofluoren-9-one

Molecular Formula

C13H5Br2NO3

Molecular Weight

382.99 g/mol

InChI

InChI=1S/C13H5Br2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H

InChI Key

HYBXUZHADBGKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Br)Br

1,3-Dibromo-7-nitro-9H-fluoren-9-one is an organic compound characterized by its unique structure, which includes a fluorenone core substituted with bromine and nitro groups. Its molecular formula is C13H8Br2N2OC_{13}H_8Br_2N_2O and it is recognized for its potential applications in various fields of chemistry and biology. The presence of bromine atoms enhances its reactivity, while the nitro group can participate in redox reactions, making it a versatile compound for synthetic and biological applications.

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions, allowing for the formation of a variety of substituted derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Oxidation Reactions: This compound can also be oxidized to yield different oxidation states of the fluorenone core, often using strong oxidizing agents like potassium permanganate or chromium trioxide .

Research indicates that 1,3-dibromo-7-nitro-9H-fluoren-9-one exhibits notable biological activity. It has been studied for its potential interactions with various biomolecules, suggesting that it may influence enzyme activity or receptor binding. The nitro group facilitates redox chemistry, which could play a role in modulating biological pathways . Additionally, its structure allows it to act as a pharmacophore in drug development, highlighting its relevance in medicinal chemistry.

The synthesis of 1,3-dibromo-7-nitro-9H-fluoren-9-one typically involves multi-step processes:

  • Bromination: Fluorenone is treated with bromine under controlled conditions to introduce bromine atoms at the 1 and 3 positions.
  • Nitration: Following bromination, nitration is performed using nitric acid to incorporate the nitro group at the 7 position.
  • Purification: The resultant product is purified using techniques such as recrystallization or chromatography to achieve high purity levels for further applications .

1,3-Dibromo-7-nitro-9H-fluoren-9-one finds utility in several areas:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and polymers.
  • Fluorescent Sensors: Its unique structure allows it to be used in developing fluorescent sensors for detecting biomolecules.
  • Material Science: The compound is explored for applications in organic electronics and light-emitting diodes due to its electronic properties .

Studies on the interactions of 1,3-dibromo-7-nitro-9H-fluoren-9-one with biological targets have revealed its potential as a modulator of enzyme activity. The compound's ability to undergo redox reactions enables it to interact with various biomolecules, influencing biochemical pathways and potentially leading to therapeutic applications. Further research is needed to fully elucidate these mechanisms and their implications in drug design .

Several compounds share structural similarities with 1,3-dibromo-7-nitro-9H-fluoren-9-one. Here are some notable examples:

Compound NameKey Features
2,7-Dibromo-4-nitro-9H-fluoren-9-oneLacks the nitro group at position 7; has different reactivity profiles.
2,7-Dibromo-9-fluorenoneDoes not contain a nitro group; primarily used as a precursor in synthetic chemistry.
N-(1,3-dibromo-9H-fluoren-2-yl)acetamideContains an acetamide group; exhibits different biological activities due to structural variations.

Uniqueness

1,3-Dibromo-7-nitro-9H-fluoren-9-one's uniqueness lies in the combination of both bromine and nitro groups on the fluorenone core, which enhances its reactivity compared to similar compounds. This specific substitution pattern allows for diverse chemical transformations and potential applications not found in its analogs .

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

382.86157 g/mol

Monoisotopic Mass

380.86362 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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